1-(3-Butoxy-4,5-difluorophenyl)propan-1-one
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Overview
Description
1-(3-Butoxy-4,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C13H16F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one typically involves the reaction of 3-butoxy-4,5-difluorobenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Butoxy-4,5-difluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Butoxy-4-fluorophenyl)propan-1-one
- 1-(3-Butoxy-4,5-dichlorophenyl)propan-1-one
- 1-(3-Butoxy-4,5-dimethylphenyl)propan-1-one
Comparison: Compared to these similar compounds, 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-butoxy-4,5-difluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-3-5-6-17-12-8-9(11(16)4-2)7-10(14)13(12)15/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUNLXPBGXVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)C(=O)CC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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